molecular formula C16H18O4 B11156131 3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11156131
M. Wt: 274.31 g/mol
InChI Key: HUBVCKCZECOBHF-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: belongs to the class of chromenone derivatives. It features a chromenone core with various functional groups attached. The compound’s structure includes an ethyl group, a methyl group, and a 3-oxobutan-2-yloxy side chain.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a chromenone precursor with a suitable alcohol or alkoxide. The reaction typically occurs under acidic or basic conditions.

Reaction Conditions: The reaction conditions may vary, but a typical procedure involves refluxing the chromenone precursor with the alcohol or alkoxide in an appropriate solvent (such as ethanol or methanol). Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium hydroxide) facilitate the reaction.

Industrial Production Methods: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Reactivity:

3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: can undergo various chemical reactions:

    Oxidation: The carbonyl group in the chromenone core is susceptible to oxidation.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: The side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Alkoxides (e.g., sodium methoxide) or halides (e.g., bromides) participate in substitution reactions.

Major Products: The major products depend on the specific reaction conditions. Oxidation yields carboxylic acids, while reduction produces alcohols. Substitution reactions lead to modified side chains.

Scientific Research Applications

3-ethyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Potential pharmaceutical applications.

    Industry: Possible use in materials science or organic synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-ethyl-4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C16H18O4/c1-5-13-9(2)14-7-6-12(19-11(4)10(3)17)8-15(14)20-16(13)18/h6-8,11H,5H2,1-4H3

InChI Key

HUBVCKCZECOBHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C)OC1=O)C

Origin of Product

United States

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